N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylamino group, a fluorobenzo[d]thiazolyl moiety, and a methylbenzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-8-15(13-14)19(25)24(12-6-11-23(2)3)20-22-18-16(21)9-5-10-17(18)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMTJADXLFZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Amino-4-fluorobenzenethiol with Cyanogen Bromide
The benzothiazole ring is constructed via cyclocondensation, a widely used method for benzo-fused heterocycles. Source details a copper-catalyzed approach where 2-aminobenzenethiol reacts with nitriles to form 2-substituted benzothiazoles. Adapting this protocol:
- Reactants : 2-Amino-4-fluorobenzenethiol and cyanogen bromide.
- Conditions : CuCl₂ (10 mol%) in DMF at 110°C for 6 hours.
- Yield : 72–85% after recrystallization from ethanol.
This method avoids harsh reagents and leverages catalytic metal systems for improved atom economy.
Alternative Microwave-Assisted Synthesis
Source also reports microwave-enhanced condensation using 2-aminothiophenol and carboxylic acids. For fluorinated analogs:
- Reactants : 2-Amino-4-fluorobenzenethiol and acetic acid.
- Conditions : Microwave irradiation (300 W, 120°C, 15 minutes).
- Yield : 68% with >95% purity.
Microwave methods reduce reaction times but require specialized equipment.
Functionalization with the Dimethylamino Propyl Side Chain
Alkylation of 4-Fluorobenzo[d]thiazol-2-amine
The introduction of the N-(3-(dimethylamino)propyl) group employs nucleophilic substitution. Source demonstrates LDA-mediated alkylation of secondary amines:
- Reactants : 4-Fluorobenzo[d]thiazol-2-amine and 3-chloro-N,N-dimethylpropan-1-amine.
- Conditions : LDA (2.2 eq) in THF at −78°C → 25°C, 12 hours.
- Yield : 60–65% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Excess base ensures deprotonation of the benzothiazole amine, facilitating SN2 displacement.
Reductive Amination Approach
An alternative route from Source uses reductive amination for N-alkylation:
- Reactants : 4-Fluorobenzo[d]thiazol-2-amine and 3-dimethylaminopropanal.
- Conditions : NaBH₃CN (1.5 eq) in MeOH, 24 hours.
- Yield : 55%.
While milder, this method is less efficient for sterically hindered amines.
Amide Bond Formation with 3-Methylbenzoyl Chloride
Schotten-Baumann Reaction
Classical acylation under biphasic conditions (Source):
- Reactants : N-(3-(Dimethylamino)propyl)-4-fluorobenzo[d]thiazol-2-amine and 3-methylbenzoyl chloride.
- Conditions : NaOH (10% aq), CH₂Cl₂, 0°C → 25°C, 2 hours.
- Yield : 75–80%.
Excess acyl chloride drives the reaction to completion, but hydrolysis byproducts may form.
Coupling via HATU/DIPEA
Modern peptide coupling reagents enhance efficiency (Source):
- Reactants : Amine intermediate and 3-methylbenzoic acid.
- Conditions : HATU (1.2 eq), DIPEA (3 eq) in DMF, 12 hours.
- Yield : 88%.
This method avoids handling reactive acyl chlorides but increases costs.
Hydrochloride Salt Preparation
Acid-Base Neutralization
The free base is treated with HCl gas in anhydrous ether:
Recrystallization Optimization
Source recommends ethanol/ether mixtures for crystallization:
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Benzothiazole formation | CuCl₂ catalysis | 85 | 98 | Scalable, cost-effective | Requires metal removal |
| Alkylation | LDA-mediated | 65 | 95 | High selectivity | Cryogenic conditions |
| Amide coupling | HATU/DIPEA | 88 | 99 | Mild conditions | Expensive reagents |
| Salt formation | HCl gas | 95 | 99.5 | Rapid precipitation | Handling gaseous HCl |
Challenges and Optimization Strategies
- Benzothiazole Ring Fluorination : Direct fluorination at position 4 is challenging due to electronic effects. Directed ortho-metalation (DOM) with LDA and subsequent quenching with NFSI may improve regioselectivity.
- Amine Alkylation Side Reactions : Over-alkylation is mitigated by using bulky bases like LDA to deprotonate the amine selectively.
- Hydrochloride Hygroscopicity : Storing the salt under nitrogen with desiccants prevents moisture uptake.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride may be used as a probe to study cellular processes, given its potential to interact with biological macromolecules.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function, which could affect signal transduction pathways.
DNA/RNA Binding: Interacting with nucleic acids, potentially influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the fluorine atom in N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogs. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, which could be advantageous in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly against cancer and microbial infections. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25ClFN3OS
- Molecular Weight : 422.0 g/mol
- CAS Number : 1216679-03-6
The compound features a complex structure with a dimethylamino group, a fluorobenzothiazole moiety, and a benzamide functional group, which may contribute to its biological activities.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Enzymes : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity that may lead to altered signaling pathways.
- Nucleic Acids : Possible interactions with DNA or RNA that affect gene expression.
Further experimental investigations are required to elucidate the specific mechanisms involved.
Biological Activity and Efficacy
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Antitumor Activity :
- Antibacterial Properties :
- Limited research suggests moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, the efficacy was not comparable to standard antibiotics, indicating the need for further exploration into its antibacterial potential.
Case Study 1: Antitumor Efficacy
A recent investigation focused on the antitumor effects of related benzamide derivatives. The study found that these compounds effectively inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against various cancers .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial properties of similar compounds against multiple bacterial strains. The results indicated that while some derivatives showed activity, they were less effective than commonly used antibiotics. This highlights the necessity for optimization and further research into their mechanisms and potential resistance.
Data Summary
Q & A
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
